molecular formula C18H17N3O B5736499 8,8-dimethyl-2-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

8,8-dimethyl-2-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B5736499
M. Wt: 291.3 g/mol
InChI Key: QTTDPSKRHCLULX-UHFFFAOYSA-N
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Description

8,8-dimethyl-2-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one, also known as DMPPQ, is a heterocyclic compound with potential applications in medicinal chemistry. This compound has attracted significant attention due to its unique structure and potential biological activities.

Scientific Research Applications

Synthesis and Structural Analysis

  • Researchers have developed an efficient, environmentally friendly synthetic strategy for derivatives of pyrazoloquinazolinone, including 8,8-dimethyl-2-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one. This method offers excellent yields, short reaction times, and detailed structural elucidation using spectral and X-ray crystallographic data (Das, Marpna, & Vishwakarma, 2022).

Molecular Conformation and Aggregation Studies

  • Studies on molecular conformation and aggregation in fused pyrazoles, including variants of pyrazoloquinazolinone, have been conducted. These studies provide insights into the structural configurations and interactions such as hydrogen bonding and pi-stacking in these compounds (Low, Cobo, Mera, Quiroga, & Glidewell, 2004).

Applications in Green Chemistry

  • The use of microwave-assisted synthesis for pyrazoloquinazolinone derivatives demonstrates an application in green chemistry. This method reduces reaction times and uses environmentally friendly procedures, highlighting the compound's role in sustainable chemical practices (Elgemeie, Ahmed, Ahmed, Helal, & Masoud, 2015).

Antimicrobial and Antitumor Activities

  • Some derivatives of pyrazoloquinazolinone have been evaluated for their antimicrobial and antitumor activities. These studies reveal the potential of such compounds in medical and pharmacological research (Mohareb, Abdo, & Wardakhan, 2017).

Environmental Applications

  • Pyrazoloquinazolinone has been applied in environmental contexts, such as the adsorption of uranium from leach liquor using rice straw impregnated with derivatives of this compound. This showcases its utility in environmental remediation and recovery processes (Hussein, Swafy, & Ebian, 2018).

Properties

IUPAC Name

8,8-dimethyl-2-phenyl-7,9-dihydropyrazolo[1,5-a]quinazolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-18(2)9-15-13(16(22)10-18)11-19-17-8-14(20-21(15)17)12-6-4-3-5-7-12/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTDPSKRHCLULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=NC3=CC(=NN23)C4=CC=CC=C4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8,8-dimethyl-2-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Reactant of Route 2
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8,8-dimethyl-2-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Reactant of Route 3
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8,8-dimethyl-2-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Reactant of Route 4
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8,8-dimethyl-2-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Reactant of Route 5
8,8-dimethyl-2-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Reactant of Route 6
8,8-dimethyl-2-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

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